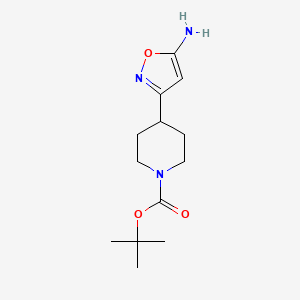

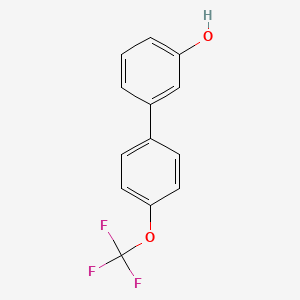

![molecular formula C8H5N3 B573077 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile CAS No. 1352393-68-0](/img/structure/B573077.png)

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound . It is part of a class of compounds known as pyrrolopyridines, which are bicyclic structures containing a pyrrole and a pyridine ring . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives has been a subject of research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . The compound 4h in this series exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is characterized by a pyrrole and a pyridine ring . The compound has a molecular weight of 118.14 .Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has a molecular weight of 118.14 . The compound is solid in form .Applications De Recherche Scientifique

Synthesis of Novel Compounds : Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into new substituted pyrrolo[3,2-b]pyridines, utilizing microwave irradiation for high conversion and shorter reaction times (Salaheldin et al., 2010). Similarly, Kayukov et al. (2020) synthesized 1-Alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, indicating the compound's versatility in chemical synthesis (Kayukov et al., 2020).

Optical and Structural Properties : Zedan et al. (2020) explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their physical properties and potential electronic applications (Zedan et al., 2020).

Molecular Rearrangements and Reactions : Vorob’ev et al. (2006) synthesized 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines by reacting 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, showcasing the compound's reactivity and utility in creating complex molecular structures (Vorob’ev et al., 2006).

Ligand-Free Palladium(II)-Catalyzed Reactions : Wang et al. (2020) developed an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles, highlighting the compound's utility in palladium-catalyzed reactions (Wang et al., 2020).

Biological Applications : Liu et al. (2016) synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives, evaluating their potential as c-Met inhibitors, which could have therapeutic implications (Liu et al., 2016).

Electrochemical Polymerization : Zotti et al. (1989) studied the anodic coupling of dihydrobenzodipyrrole isomers, including 1H-Pyrrolo[3,2-C]pyridine derivatives, in electrochemical polymerization, revealing their potential in creating polymeric materials (Zotti et al., 1989).

Crystal Structure Analysis : Several studies, such as those by Chiaroni et al. (1994) and Vishnupriya et al. (2014), focused on the crystal structure of pyrrolo[3,2-C]pyridine derivatives, providing insights into their molecular architecture (Chiaroni et al., 1994), (Vishnupriya et al., 2014).

Drug Discovery and Molecular Docking : Venkateshan et al. (2020) synthesized azafluorene derivatives, including pyridine-carbonitrile compounds, for SARS CoV-2 RdRp inhibition, demonstrating the potential of these compounds in antiviral drug discovery (Venkateshan et al., 2020).

Orientations Futures

The future directions for the research and development of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives could involve further exploration of their biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .

Mécanisme D'action

- Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .

- This inhibition disrupts downstream signaling pathways, affecting cell growth, migration, and angiogenesis .

Target of Action: FGFRs

Mode of Action: Inhibition of FGFRs

Biochemical Pathways: Downstream Effects

Result of Action: Molecular and Cellular Effects

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMJGXWYWCFTAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=NC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

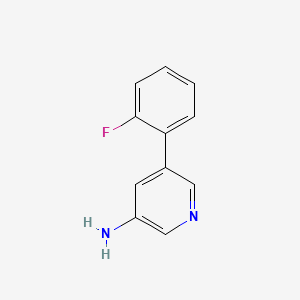

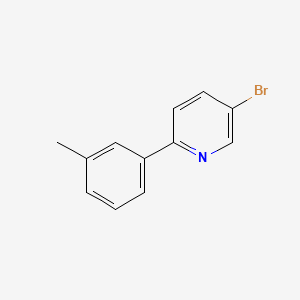

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)